molecular formula C12H17N3O2 B14005216 Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- CAS No. 398507-80-7

Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-

Cat. No.: B14005216
CAS No.: 398507-80-7
M. Wt: 235.28 g/mol
InChI Key: BLQSENNYARVVFU-UHFFFAOYSA-N
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Description

Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-: is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of an aminooxyacetyl group and a phenyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . The deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and subsequent purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazolopiperazine derivatives, while substitution reactions can produce a variety of substituted piperazines .

Scientific Research Applications

Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-[(aminooxy)acetyl]-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

398507-80-7

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

2-aminooxy-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C12H17N3O2/c13-17-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h1-5H,6-10,13H2

InChI Key

BLQSENNYARVVFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CON

Origin of Product

United States

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